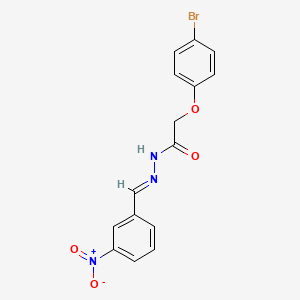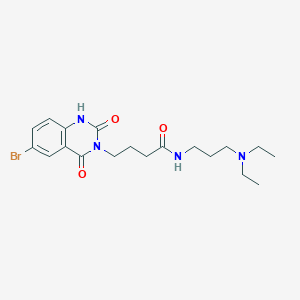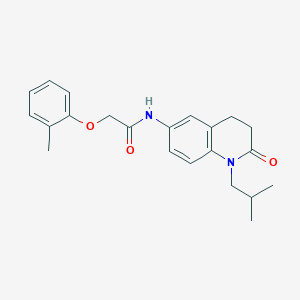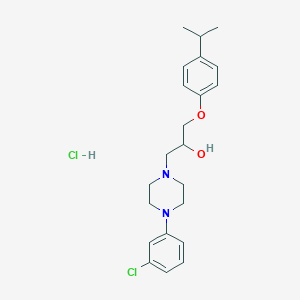![molecular formula C16H12N4O3 B2371132 5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396706-80-1](/img/structure/B2371132.png)
5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
- Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies compared to other compounds, and their photophysical properties can be tuned .
- These compounds allow good solid-state emission intensities, making them suitable for designing solid-state emitters .
- Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
- Pyrazolo[1,5-a]pyrimidines have a high impact in medicinal chemistry .
- They have attracted attention due to their significant photophysical properties .
- They have potential anticancer properties and enzymatic inhibitory activity .
Optical Applications
Medicinal and Pharmaceutical Applications
Pesticides, Dyes, and Pigments
properties
IUPAC Name |
5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-16(12-8-15(23-19-12)14-5-3-7-22-14)17-9-11-10-18-20-6-2-1-4-13(11)20/h1-8,10H,9H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBAJFZQYMFOFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)






![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)
![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)

![3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2371065.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2371068.png)

